molecular formula C13H19N3O3 B14837418 Tert-butyl (6-acetyl-5-aminopyridin-2-YL)methylcarbamate

Tert-butyl (6-acetyl-5-aminopyridin-2-YL)methylcarbamate

Cat. No.: B14837418
M. Wt: 265.31 g/mol
InChI Key: QWRMRGVENDECMI-UHFFFAOYSA-N
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Description

Tert-butyl (6-acetyl-5-aminopyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound is characterized by the presence of a tert-butyl group, an acetyl group, and an aminopyridine moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (6-acetyl-5-aminopyridin-2-YL)methylcarbamate typically involves the reaction of 6-acetyl-5-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-acetyl-5-aminopyridin-2-YL)methylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl (6-acetyl-5-aminopyridin-2-YL)methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl (6-acetyl-5-aminopyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to the active site of an enzyme or receptor, leading to a change in its activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (6-acetyl-5-aminopyridin-2-YL)methylcarbamate is unique due to the presence of both the acetyl and aminopyridine groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with biological targets .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl N-[(6-acetyl-5-aminopyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C13H19N3O3/c1-8(17)11-10(14)6-5-9(16-11)7-15-12(18)19-13(2,3)4/h5-6H,7,14H2,1-4H3,(H,15,18)

InChI Key

QWRMRGVENDECMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)CNC(=O)OC(C)(C)C)N

Origin of Product

United States

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